ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate is a heterocyclic compound featuring a fused benzo[4,5]thieno[3,2-d]pyrimidinone core linked to a piperidine moiety via an acetamide bridge. The ethyl carboxylate group enhances solubility and bioavailability, while the piperidine ring may contribute to binding affinity through conformational flexibility .
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-2-28-20(27)23-9-7-13(8-10-23)22-16(25)11-24-12-21-17-14-5-3-4-6-15(14)29-18(17)19(24)26/h3-6,12-13H,2,7-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZSETCNOZGGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophene-3-Carboxylate Derivatives
The benzothieno[3,2-d]pyrimidin-4-one core is synthesized via cyclization of 2-aminothiophene-3-carboxylate intermediates. Key steps include:
- Acylation : Treatment of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with ethyl oxalyl chloride in pyridine yields N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)oxamic acid.
- Thermal Cyclization : Heating the acylated intermediate at 260–265°C induces cyclodehydration, forming ethyl 3,4,5,6,7,8-hexahydro-4-oxobenzothieno[3,2-d]pyrimidine-2-carboxylate.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Ethyl oxalyl chloride, pyridine, 25°C | 49 | |
| Cyclization | 260–265°C, molten state | 48 |
Piperidine-1-Carboxylate Esterification
Protection/Deprotection Strategy
The ethyl carboxylate group on piperidine is introduced early to avoid side reactions:
- Esterification : 4-Nitropiperidine is treated with ethyl chloroformate in tetrahydrofuran (THF) to form ethyl piperidine-1-carboxylate.
- Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, which is then coupled to the acetamido linker.
Table 3: Piperidine Functionalization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Ethyl chloroformate, THF, 0°C | 85 | |
| Reductive Amination | H₂ (1 atm), 10% Pd/C, ethanol | 90 |
Alternative Microwave-Assisted Synthesis
One-Pot Cyclization and Coupling
Microwave irradiation accelerates key steps:
- Core Formation : 2-Aminothiophene-3-carboxamide, ethyl oxalyl chloride, and morpholine are irradiated at 150°C for 20 min to yield the benzothienopyrimidinone core.
- Amide Coupling : The core is reacted with ethyl 4-aminopiperidine-1-carboxylate using O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) under microwave conditions (100°C, 15 min).
Table 4: Microwave Optimization
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Cyclization | 150°C, 20 min, MW | 72 | |
| Amide Coupling | HATU, DIPEA, 100°C, 15 min, MW | 68 |
Challenges and Optimization
Key Considerations
- Regioselectivity : Competing cyclization pathways may form [2,3-d] vs. [3,2-d] isomers. Use of bulky bases (e.g., DIPEA) favors the desired regiochemistry.
- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) resolves acetamido-linked byproducts.
- Yield Improvement : Pre-activation of the carboxylate with N-hydroxysuccinimide (NHS) enhances amide coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: : Reduction reactions may involve hydrogenation using palladium catalysts.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, with reagents such as sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, dichromate.
Reducing agents: Sodium borohydride, hydrogen gas.
Solvents: DMF, dichloromethane.
Catalysts: Palladium on carbon, platinum.
Major Products: : The major products depend on the specific reaction, but often include derivatives of the original compound with added functional groups or modified structures.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a piperidine ring, a thieno-pyrimidine core, and an acetamido substituent. The molecular formula is , with a molecular weight of approximately 382.47 g/mol. The structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Properties
Research has indicated that compounds similar to ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of thieno-pyrimidines have been reported to target specific kinases involved in cancer cell signaling pathways .
Antimicrobial Activity
The compound's structural components may also contribute to antimicrobial activity. Research has demonstrated that thieno-pyrimidine derivatives possess broad-spectrum antibacterial and antifungal properties. These findings suggest that this compound could be explored as a novel antimicrobial agent .
Inhibition of Enzymatic Activity
The compound has potential as an inhibitor of specific enzymes involved in disease processes. For example, studies have shown that similar compounds can inhibit dihydrofolate reductase and other enzymes critical for DNA synthesis in pathogens and cancer cells . This inhibition could lead to therapeutic applications in treating infections and malignancies.
Case Studies and Research Findings
Several studies have documented the effectiveness of thieno-pyrimidine derivatives in preclinical models:
- Anticancer Studies : A study published in MDPI highlighted the anticancer efficacy of thieno-pyrimidines against breast cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations .
- Antimicrobial Evaluation : Research conducted by various institutions found that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating bacterial infections .
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit key enzymes involved in cancer metabolism, suggesting pathways for therapeutic intervention .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways depend on the application, whether it be inhibiting a specific enzyme or interacting with a cellular receptor.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The benzo[4,5]thieno[3,2-d]pyrimidinone core distinguishes this compound from structurally related analogs. For example:
- Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine derivatives (e.g., 4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidine-1-carboximidamide): These compounds lack the thiophene ring but incorporate fused imidazole and pyrazine systems, which may alter electronic properties and target selectivity .
- Quinazoline-based inhibitors : These retain the pyrimidine core but replace the thiophene with a benzene ring, reducing sulfur-mediated interactions in enzymatic pockets.
Substituent Effects
- Piperidine Modifications : The acetamido-piperidine linkage in the target compound contrasts with carboximidamide or sulfoximine groups in analogs (e.g., general procedure FFFFF in EP 2022/06), which may influence solubility and metabolic stability .
- Protective Groups : The absence of a (2-(trimethylsilyl)ethoxy)methyl (SEM) group in the target compound simplifies synthesis compared to SEM-protected analogs, which require additional deprotection steps .
Pharmacological and Physicochemical Properties
- Kinase Inhibition: The benzo[4,5]thieno[3,2-d]pyrimidinone core is associated with ATP-competitive kinase inhibition, similar to quinazoline-based EGFR inhibitors. However, sulfur atoms in the thiophene ring may enhance hydrophobic binding compared to oxygen-containing analogs.
- Solubility : The ethyl carboxylate group likely improves aqueous solubility relative to SEM-protected compounds, which exhibit higher lipophilicity .
Biological Activity
Ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a piperidine ring, a thieno[3,2-d]pyrimidine moiety, and an acetamido group. Its molecular formula is , with a molecular weight of approximately 372.45 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Inhibition of Enzyme Activity
Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in cancer progression. For instance, studies on related thieno[3,2-d]pyrimidine derivatives have shown significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity against tumor cell lines such as HCT-15 and UO-31 .
Antiproliferative Effects
In vitro assays have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from 0.33 μM to 10.32 μM against prostate and colon cancer cells . These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and programmed cell death pathways.
Biological Activity Summary
Case Study 1: Anticancer Potential
A study investigating the anticancer potential of thieno[3,2-d]pyrimidine derivatives found that specific modifications to the parent structure significantly enhanced antiproliferative activity against several cancer types. The study highlighted the importance of substituents on the piperidine ring in modulating biological activity and suggested that this compound could be a lead compound for further development .
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action for similar compounds by employing molecular docking studies. These studies indicated strong binding affinities to VEGFR-2 and other relevant kinases involved in tumorigenesis. The binding interactions were primarily attributed to hydrogen bonding and hydrophobic interactions with critical amino acid residues within the active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
